Xymedon

Übersicht

Beschreibung

Xymedon is a biochemical.

Wissenschaftliche Forschungsanwendungen

Regenerationstimulans

Xymedon wurde als Stimulans für die Geweberegeneration und Wundheilung gefunden . Es wurde in Studien an Girardia tigrina Planarien eingesetzt, einem Modellorganismus für die Erforschung der Regeneration . Die Studie ergab, dass this compound für diese Planarien nicht toxisch ist und auch bei schrittweiser Erhöhung der Konzentration in der Lösung nicht zum Tod führt .

Hepatoprotektivum

This compound hat sich als hepatoprotektiv erwiesen . Es wurde zur Behandlung von Lebererkrankungen eingesetzt, wobei seine hepatoprotektive Wirkung in jüngsten Forschungsarbeiten nachgewiesen wurde . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung und Regeneration der Leber .

Immunstimulans

Neben seinen regenerativen und hepatoprotektiven Eigenschaften hat this compound auch immunstimulierende Wirkungen . Das bedeutet, dass es das Immunsystem möglicherweise stärken kann und damit ein wertvolles Werkzeug im Bereich der Immunologie darstellt .

Anti-Apoptose-Mittel

This compound hat eine antiapoptotische Wirkung gezeigt und die Anzahl der Annexin-positiven Zellen und apoptotischen Marker signifikant reduziert . Dies deutet darauf hin, dass es zur Behandlung von Erkrankungen eingesetzt werden könnte, die durch übermäßige Apoptose gekennzeichnet sind .

Zellschutzmittel

This compound und sein Derivat mit L-Ascorbinsäure haben sich als zellschützend erwiesen und die apoptotischen Veränderungen in Zellen reduziert . Dies könnte es zu einem wertvollen Werkzeug bei der Behandlung von Krankheiten machen, die durch Zellschäden gekennzeichnet sind .

Verstärker der Anti-Apoptose-Wirkung

Die Konjugation von this compound mit L-Ascorbinsäure hat sich als signifikant verstärkend für seine antiapoptotische Wirkung erwiesen . Dies deutet darauf hin, dass es in Kombination mit anderen Verbindungen eingesetzt werden könnte, um deren therapeutische Wirkungen zu verstärken .

Wirkmechanismus

Target of Action

Xymedon, also known as “2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-”, “Ximedon”, or “Xymedone”, primarily targets neurons . It is suggested that neurons are likely to be the primary target of this compound, and the possibility of these neurons entering post-traumatic apoptosis under its action decreases .

Mode of Action

This compound interacts with its targets, the neurons, by reducing the likelihood of them entering post-traumatic apoptosis . This interaction results in changes that contribute to the antiapoptotic effect of this compound, which is considered a key mechanism for the realization of its hepatoprotective effect .

Biochemical Pathways

This compound affects key biochemical processes at the cellular and sub-cellular levels, such as activating adenylate cyclase, which ultimately leads to cAMP’s fast accumulation in a cell, leading to better metabolism, primarily protein biosynthesis . This influence on key pathways of apoptosis contributes to the hepatoprotective effect of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its antiapoptotic effect. This compound and its derivative with L-ascorbic acid exert an antiapoptotic effect, significantly reducing the number of annexin-positive cells and apoptotic markers . This cytoprotective effect is realized by reducing apoptotic changes in cells .

Eigenschaften

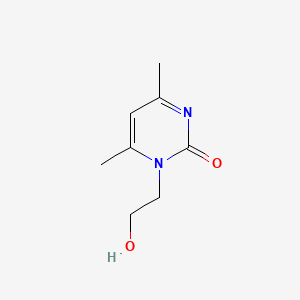

IUPAC Name |

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVZOMORMUTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933048 | |

| Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-32-6 | |

| Record name | 1-(2-Hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xymedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYMEDON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PRF0R9JSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B1683353.png)

![N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide](/img/structure/B1683357.png)

![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B1683358.png)

![(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid](/img/structure/B1683366.png)

![sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1683367.png)

![2-[[4-(3,4-Dichlorophenyl)thiazol-2-yl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B1683368.png)